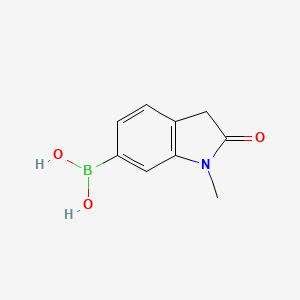

(1-Methyl-2-oxoindolin-6-yl)boronic acid

Description

BenchChem offers high-quality (1-Methyl-2-oxoindolin-6-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-2-oxoindolin-6-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methyl-2-oxo-3H-indol-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-11-8-5-7(10(13)14)3-2-6(8)4-9(11)12/h2-3,5,13-14H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZAMZIQYGRSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CC(=O)N2C)C=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Suppliers and price of (1-Methyl-2-oxoindolin-6-yl)boronic acid

Title: Strategic Sourcing & Technical Profile: (1-Methyl-2-oxoindolin-6-yl)boronic acid & Esters

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.

Executive Summary

(1-Methyl-2-oxoindolin-6-yl)boronic acid—and its more stable pinacol ester equivalent—is a critical heterocyclic building block used in the discovery of small-molecule kinase inhibitors (e.g., VEGFR, c-MET, and SMO modulators). Due to the inherent instability of free boronic acids containing amide functionalities (which are prone to protodeboronation), the commercial market predominantly supplies the pinacol ester form.

This guide provides a validated sourcing strategy, technical specifications, and a "make-vs-buy" decision matrix to ensure supply chain resilience for drug discovery campaigns.

Chemical Identity & Specifications

To avoid procurement errors, researchers must distinguish between the indoline (reduced) and indolin-2-one (oxidized/amide) scaffolds.

| Feature | Target Compound (Pinacol Ester) | Precursor (Halide) |

| Chemical Name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | 6-Bromo-1-methylindolin-2-one |

| CAS Number | 1428666-17-4 | 897957-06-1 |

| Molecular Formula | C₁₅H₂₀BNO₃ | C₉H₈BrNO |

| MW | 273.14 g/mol | 226.07 g/mol |

| Key Motif | N-Methyl Oxindole (Lactam) | Aryl Bromide |

| Stability | High (Store at 2-8°C) | High (Ambient) |

Critical Note: The free boronic acid (C₉H₁₀BNO₃) is rarely isolated in high purity due to dehydration to boroxines. The pinacol ester (CAS 1428666-17-4) is the industry standard for Suzuki-Miyaura couplings.

Strategic Sourcing Analysis

Market Status & Pricing

This compound is classified as a Tier 2 Building Block —widely cataloged but often "make-to-order" rather than "off-the-shelf" in kilogram quantities.

-

Estimated Price (Pinacol Ester): $150 – $350 USD per gram (Research Scale).

-

Estimated Price (Bromo Precursor): $50 – $120 USD per gram.

-

Lead Time: 1–2 weeks (Stock) vs. 4–6 weeks (Synthesis).

Validated Suppliers

The following suppliers have verified listings for the pinacol ester or the bromo-precursor:

-

BLD Pharm: Stock item for CAS 1428666-17-4.[1]

-

ABCR (Germany): Lists under catalog AB448371.

-

Capot Chemical: Bulk manufacturing capability.[2]

-

Apollo Scientific: Validated distributor for UK/EU markets.

Sourcing Decision Matrix

Use the following workflow to determine whether to purchase the ester or synthesize it in-house.

Figure 1: Decision tree for sourcing the boronic ester versus internal synthesis via the bromo-precursor.

Technical Application & Rationale

Why this Building Block?

The 1-methyl-2-oxoindoline scaffold mimics the hydrogen-bonding patterns of adenosine in the ATP-binding pocket of kinases.

-

N-Methylation: Improves lipophilicity and membrane permeability compared to the NH-analog.

-

6-Position Substitution: This vector points towards the solvent-exposed region in many kinase co-crystal structures (e.g., VEGFR2), allowing for the attachment of solubilizing groups (morpholines, piperazines) via Suzuki coupling without disrupting the hinge-binding motif.

Synthesis Protocol (Self-Validating)

If sourcing the ester is delayed, the following Miyaura Borylation protocol is robust:

-

Reagents: 6-Bromo-1-methylindolin-2-one (1.0 eq), Bis(pinacolato)diboron (

, 1.1 eq), KOAc (3.0 eq), Pd(dppf)Cl₂·DCM (0.05 eq). -

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

-

Conditions: Degas with Argon for 15 min. Heat at 90°C for 4–12 hours.

-

Workup: Filter through Celite (removes Pd black). Concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc). Note: Boronic esters can streak; adding 1% TEA helps.

Mechanistic Pathway (Suzuki Coupling)

The boronic ester enters the catalytic cycle after the oxidative addition of the electrophile.

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the entry point of the activated boronate species.

Quality Control & Validation

To ensure scientific integrity, every batch must pass the following QC checks before use in library synthesis:

-

¹H-NMR (DMSO-d₆):

-

Diagnostic Singlet: Look for the N-Methyl group at ~3.15 ppm .

-

Pinacol Methyls: A strong singlet at ~1.30 ppm (12H) confirms the ester is intact.

-

Absence of Boronic Acid: Broad peaks >8.0 ppm (OH groups) indicate hydrolysis to the free acid.

-

-

HPLC Purity:

-

Run a gradient of 5-95% MeCN/Water (0.1% Formic Acid).

-

Alert: Boronic acids often show peak tailing or double peaks (boroxine formation) on C18 columns. The pinacol ester should elute as a sharp, single peak.

-

References

-

BLD Pharm. Product Datasheet: 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS 1428666-17-4).[1] Retrieved from

-

ChemicalBook. Price Analysis: 6-Bromo-1-methylindolin-2-one (CAS 897957-06-1). Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: Indolin-2-one Derivatives. Retrieved from

-

Organic Syntheses. Miyaura Borylation: General Procedures. Org.[2][3][4] Synth. 2004, 81, 89. Retrieved from

-

Abacipharm. Catalog Entry: 6-Bromo-1-methylindolin-2-one. Retrieved from

Sources

- 1. 1428666-17-4|1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one|BLD Pharm [bldpharm.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. EA029052B1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)amides as inhibitors of cathepsin c - Google Patents [patents.google.com]

- 4. WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Triple Angiokinase Inhibitors via Boronic Acid Intermediates

Abstract

This document provides a comprehensive guide for the synthesis of triple angiokinase inhibitors, focusing on a strategic approach that leverages boronic acid intermediates. These inhibitors simultaneously target Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), key mediators of tumor angiogenesis.[1][2][3][4] By detailing the rationale behind the synthetic strategy, providing step-by-step protocols, and offering insights into the characterization and purification of these complex molecules, this guide serves as an essential resource for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust, scalable, and adaptable for the discovery of novel therapeutic agents.

Introduction: The Rationale for Triple Angiokinase Inhibition

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[4] While initial anti-angiogenic therapies targeting the VEGF signaling pathway have shown clinical benefit, tumors can develop resistance by activating alternative pro-angiogenic pathways.[2][3] Preclinical and clinical evidence suggests that simultaneously blocking multiple angiokinases, such as VEGFR, PDGFR, and FGFR, can lead to a more durable and effective anti-tumor response.[1][2][3][5][6] This multi-targeted approach addresses potential escape mechanisms and can inhibit not only endothelial cell proliferation but also the perivascular cells that stabilize the tumor vasculature.[2][3]

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry.[7][8] Their utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, offers a powerful and versatile method for constructing the complex molecular scaffolds of kinase inhibitors.[9][10][11][12] The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids make them ideal intermediates for drug discovery and development.[12][13]

This guide will focus on the synthesis of indolinone-based triple angiokinase inhibitors, exemplified by molecules structurally related to Nintedanib (BIBF 1120), a clinically approved drug that effectively inhibits VEGFR, PDGFR, and FGFR.[1][4][14]

The Targeted Signaling Pathway

Triple angiokinase inhibitors exert their effect by competitively binding to the ATP-binding pocket of the intracellular domains of VEGFR, PDGFR, and FGFR. This inhibition blocks the autophosphorylation and activation of these receptors, thereby disrupting downstream signaling cascades that are crucial for endothelial and perivascular cell proliferation, migration, and survival.

Figure 1: Mechanism of action of triple angiokinase inhibitors.

Synthetic Strategy: A Modular Approach

The synthesis of indolinone-based triple angiokinase inhibitors can be approached in a modular fashion, allowing for the facile introduction of diversity at key positions of the molecule. The core strategy involves the preparation of two key building blocks: a substituted indolinone core and a functionalized aniline side chain. The final coupling of these two fragments is a critical step, often achieved through a condensation reaction. Boronic acids play a pivotal role in the synthesis of these building blocks, particularly for introducing aryl or heteroaryl moieties that are essential for potent kinase inhibition.

Figure 2: Modular synthetic workflow for triple angiokinase inhibitors.

Experimental Protocols

4.1. Protocol 1: Synthesis of a Key Boronic Acid Intermediate (e.g., 4-Carbamoylphenylboronic Acid)

This protocol describes the synthesis of a representative boronic acid intermediate that can be used to introduce a key pharmacophore into the final inhibitor structure.

Materials and Reagents:

| Reagent | Supplier | Grade |

| 4-Bromobenzonitrile | Sigma-Aldrich | 98% |

| Bis(pinacolato)diboron | Oakwood Chemical | 98% |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Strem Chemicals | 98% |

| Potassium Acetate | Fisher Scientific | ACS Grade |

| 1,4-Dioxane | Acros Organics | Anhydrous |

| Sulfuric Acid | J.T. Baker | Concentrated |

| Hydrogen Peroxide | EMD Millipore | 30% solution |

Procedure:

-

Miyaura Borylation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Degas the solution by bubbling nitrogen through it for 15 minutes.

-

Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

-

Hydrolysis of the Nitrile:

-

Carefully add concentrated sulfuric acid to the reaction mixture and heat to 100 °C for 4-6 hours.

-

Cool the mixture in an ice bath and slowly add water to quench the reaction.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[15]

-

4.2. Protocol 2: Suzuki-Miyaura Cross-Coupling for Side Chain Synthesis

This protocol details the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid to construct a key biaryl fragment of the inhibitor.

Materials and Reagents:

| Reagent | Supplier | Grade |

| Aryl Halide (e.g., 4-bromo-2-fluoroaniline) | Combi-Blocks | 97% |

| Boronic Acid (from Protocol 1) | In-house | >95% |

| Tetrakis(triphenylphosphine)palladium(0) | Alfa Aesar | 99% |

| Sodium Carbonate | VWR | ACS Grade |

| Toluene/Ethanol/Water Mixture | Various | Reagent Grade |

Procedure:

-

To a round-bottom flask, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Add a 4:1:1 mixture of toluene:ethanol:water.

-

Degas the mixture by bubbling with nitrogen for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction to reflux (approximately 85-95 °C) and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

4.3. Protocol 3: Final Condensation and Synthesis of the Triple Angiokinase Inhibitor

This protocol describes the final step in the synthesis, the condensation of the indolinone core with the aniline side chain.

Materials and Reagents:

| Reagent | Supplier | Grade |

| Substituted Indolinone Core | In-house | >95% |

| Aniline Side Chain (from Protocol 2) | In-house | >95% |

| Acetic Anhydride | Sigma-Aldrich | ACS Grade |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |

Procedure:

-

Suspend the substituted indolinone core (1.0 eq) in acetic anhydride and heat to 120-130 °C for 1-2 hours to activate the 3-position.[2]

-

Cool the mixture and remove the acetic anhydride under reduced pressure.

-

Dissolve the resulting intermediate in anhydrous DMF.

-

Add the aniline side chain (1.1 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 6-8 hours.

-

Monitor the reaction for the formation of the final product by LC-MS.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol or diethyl ether.

-

Further purify the product by recrystallization or chromatography if necessary.

Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final triple angiokinase inhibitor must be rigorously confirmed.

Analytical Techniques:

| Technique | Purpose | Expected Outcome |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Correct chemical shifts, integration, and coupling constants consistent with the target structure. |

| Mass Spectrometry (LC-MS, HRMS) | Molecular Weight Confirmation | Observed mass-to-charge ratio (m/z) matches the calculated molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating >95% purity. |

| Melting Point | Identity and Purity | A sharp melting point range consistent with a pure compound. |

Troubleshooting and Key Considerations

-

Purity of Boronic Acids: Boronic acids can be challenging to purify and may undergo dehydration to form boroxines.[16][17] It is often advantageous to use them as their more stable pinacol ester derivatives.[9][16]

-

Catalyst Selection: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. For challenging substrates, consider using more advanced catalyst systems (e.g., those employing Buchwald ligands).[9]

-

Reaction Monitoring: Due to the complexity of the reactions, it is essential to closely monitor their progress using appropriate analytical techniques to avoid the formation of side products and to determine the optimal reaction time.

-

Scale-up: When scaling up the synthesis, it is important to consider factors such as heat transfer, mixing efficiency, and the safe handling of reagents. A stepwise procedure is often recommended for larger scale syntheses to ensure cleaner reactions and easier workup.[2]

Conclusion

The synthetic strategies outlined in this guide, which place a strong emphasis on the use of versatile boronic acid intermediates, provide a robust framework for the development of novel triple angiokinase inhibitors. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can efficiently synthesize and characterize these promising therapeutic agents. The modular nature of the synthesis allows for extensive structure-activity relationship (SAR) studies, which are critical for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates in the ongoing effort to combat cancer.

References

-

Hilberg, F., et al. (2008). BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy. Cancer Research, 68(12), 4774-4782. [Link]

-

Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]

- Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(46), 4683-4686.

-

Wollin, S. L., et al. (2018). Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases. Journal of Pharmacology and Experimental Therapeutics, 364(3), 494-503. [Link]

- Hall, D. G. (Ed.). (2011).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). The Royal Society of Chemistry.

-

Wikipedia. (2024). Angiokinase inhibitors. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. (2024). Suzuki reaction. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

SciSpace. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

National Center for Biotechnology Information. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. [Link]

-

National Center for Biotechnology Information. (2020). Boronic acid-based arginase inhibitors in cancer immunotherapy. [Link]

-

National Center for Biotechnology Information. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Wikipedia. (2024). Boronic acid. [Link]

-

VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

- Google Patents. (2021).

- Google Patents. (2019).

-

Justia Patents. (2024). an improved highly efficient process for the preparation of nintedanib and pharmaceutically acceptable salt thereof. [Link]

-

ResearchGate. (2020). An Improved Process for the Synthesis of Nintedanib Esylate. [Link]

-

National Center for Biotechnology Information. (2021). Angiokinase inhibition of VEGFR-2, PDGFR and FGFR and cell growth inhibition in lung cancer: Design, synthesis, biological evaluation and molecular docking of novel azaheterocyclic coumarin derivatives. [Link]

-

ResearchGate. (2021). Three-step synthesis of lenvatinib 50 synthesized from simple starting... [Link]

-

American Association for Cancer Research. (2011). Antitumor Activity of BIBF 1120, a Triple Angiokinase Inhibitor, and Use of VEGFR2 + pTyr + Peripheral Blood Leukocytes as a Pharmacodynamic Biomarker In Vivo. [Link]

-

ACS Publications. (2024). The Discovery of a Novel AXL/Triple Angiokinase Inhibitor Based on 6-Chloro-Substituted Indolinone and Side Chain Methyl Substitution Inhibiting Pancreatic Cancer Growth and Metastasis. [Link]

-

MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]

-

ACS Publications. (2021). pH-Responsive Pluronic F127–Lenvatinib-Encapsulated Halogenated Boron-Dipyrromethene Nanoparticles for Combined Photodynamic Therapy and Chemotherapy of Liver Cancer. [Link]

-

Figshare. (2020). An Improved Process for the Synthesis of Nintedanib Esylate. [Link]

-

ACS Publications. (2007). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. [Link]

-

National Center for Biotechnology Information. (2015). Synthesis of biologically active boron-containing compounds. [Link]

-

National Center for Biotechnology Information. (2018). Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. [Link]

-

National Center for Biotechnology Information. (2021). pH-Responsive Pluronic F127–Lenvatinib-Encapsulated Halogenated Boron-Dipyrromethene Nanoparticles for Combined Photodynamic Therapy and Chemotherapy of Liver Cancer. [Link]

-

ResearchGate. (2021). Synthesis of nintedanib. Reagents and conditions: a) HFIP, PhMe,... [Link]

-

Frontiers. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Link]

-

ScienceDirect. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

-

ScienceDirect. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

SpringerLink. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

Sources

- 1. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Angiokinase inhibitors - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 보론산 및 유도체 [sigmaaldrich.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Boronic acid - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 17. scispace.com [scispace.com]

Application Notes and Protocols for Microwave-Assisted Synthesis Using (1-Methyl-2-oxoindolin-6-yl)boronic Acid

Introduction: The Intersection of Microwave Chemistry and Modern Drug Discovery

In the fast-paced environment of drug development, the demand for rapid, efficient, and scalable synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times from hours to mere minutes and often enhancing product yields and purity. This guide provides a comprehensive overview and detailed protocols for the application of (1-Methyl-2-oxoindolin-6-yl)boronic acid, a versatile building block, in microwave-assisted Suzuki-Miyaura cross-coupling reactions. The oxindole scaffold is a privileged structure in medicinal chemistry, and its functionalization is of significant interest to researchers in the pharmaceutical and biotechnology sectors.

The principles of microwave heating involve the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This efficient energy transfer, in contrast to conventional heating methods, allows for precise temperature control and can lead to different product distributions and selectivities. This application note will delve into the practical aspects of harnessing this technology for the synthesis of complex molecules derived from (1-Methyl-2-oxoindolin-6-yl)boronic acid.

Synthesis of (1-Methyl-2-oxoindolin-6-yl)boronic acid: A Preparative Protocol

The utility of any building block is predicated on its accessibility. (1-Methyl-2-oxoindolin-6-yl)boronic acid can be synthesized from commercially available 6-bromo-1-methylindolin-2-one via a palladium-catalyzed Miyaura borylation reaction. This process is amenable to microwave-assisted conditions, further accelerating the preparation of this key intermediate.

Reaction Scheme:

Caption: Synthesis of the title boronic acid.

Detailed Protocol for the Synthesis of (1-Methyl-2-oxoindolin-6-yl)boronic acid pinacol ester:

-

Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 6-bromo-1-methylindolin-2-one (1.0 mmol, 226 mg).[2][3]

-

Reagent Addition: Add bis(pinacolato)diboron (1.2 mmol, 305 mg), potassium acetate (2.0 mmol, 196 mg), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 37 mg).

-

Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the vial.

-

Vessel Sealing: Securely cap the vial using a septum and crimp top.

-

Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at 120 °C for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling the reaction vessel to a safe temperature (below 50 °C), filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired pinacol ester.

Hydrolysis to the Boronic Acid:

-

Dissolve the pinacol ester in a mixture of tetrahydrofuran and 1 M aqueous HCl.

-

Stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC or LC-MS).

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (1-Methyl-2-oxoindolin-6-yl)boronic acid.

Microwave-Assisted Suzuki-Miyaura Coupling: Protocols and Applications

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The use of microwave irradiation significantly enhances the efficiency of this transformation, particularly with heteroaryl boronic acids which can be prone to decomposition under prolonged heating.[4]

General Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Protocol for a Representative Microwave-Assisted Suzuki-Miyaura Coupling:

This protocol describes the coupling of (1-Methyl-2-oxoindolin-6-yl)boronic acid with a generic aryl bromide. Optimization may be required for different coupling partners.

-

Vessel Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine (1-Methyl-2-oxoindolin-6-yl)boronic acid (0.5 mmol, 95 mg), the desired aryl bromide (0.6 mmol), and a suitable base such as potassium carbonate (1.5 mmol, 207 mg).

-

Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 29 mg).

-

Solvent System: Add a degassed solvent mixture, typically a 4:1 ratio of 1,4-dioxane to water (5 mL total volume).

-

Vessel Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature of 140-150 °C for 10-20 minutes.[5] The reaction progress should be monitored.

-

Post-Reaction Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase and purify the crude product by flash column chromatography on silica gel to obtain the pure 6-aryl-1-methylindolin-2-one derivative.

Table 1: Typical Reaction Parameters for Microwave-Assisted Suzuki-Miyaura Coupling

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2/G3 | Choice depends on the reactivity of the coupling partners. Buchwald-Hartwig type ligands are often effective for challenging couplings.[4] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly influence reaction rate and yield. Cesium carbonate is often used for less reactive halides. |

| Solvent | Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is common to dissolve both the organic reactants and the inorganic base.[1][4] |

| Temperature | 100-160 °C | Microwave heating allows for rapid attainment of high temperatures, accelerating the reaction. |

| Time | 5-30 minutes | Significantly reduced reaction times compared to conventional heating. |

Causality in Experimental Design: Why Microwave-Assisted Synthesis Excels

The decision to employ microwave irradiation is not merely for convenience; it is a scientifically-driven choice to overcome common hurdles in organic synthesis.

-

Enhanced Reaction Rates: The rapid, uniform heating provided by microwaves dramatically increases the kinetic energy of molecules, leading to a higher frequency of effective collisions and thus, faster reaction rates.

-

Improved Yields and Purity: The short reaction times at elevated temperatures can minimize the formation of byproducts that often arise from prolonged exposure to heat in conventional methods.

-

Access to Novel Chemical Space: Reactions that are sluggish or fail under conventional heating can often be successfully performed using microwave assistance, opening up new avenues for molecular design.

-

Green Chemistry Principles: The efficiency of microwave synthesis often leads to reduced energy consumption and can enable the use of more environmentally benign solvents.[1]

Self-Validating Systems: Ensuring Trustworthy Protocols

The protocols provided herein are designed to be robust and reproducible. However, as with any chemical synthesis, careful monitoring and validation are crucial.

-

Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for monitoring the progress of the reaction and identifying the formation of the desired product and any potential side products.

-

Product Characterization: The identity and purity of the final product must be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety in Microwave-Assisted Synthesis: A Critical Consideration

While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.

-

Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not equipped with the necessary safety features for pressure and temperature control.

-

Pressure and Temperature Monitoring: Always operate within the pressure and temperature limits of the reaction vessel and the microwave instrument.

-

Vessel Integrity: Inspect microwave vials for any cracks or defects before use. Use appropriate septa and caps to ensure a proper seal.

-

Solvent Choice: Be aware of the properties of the solvents being used at elevated temperatures and pressures. Avoid highly volatile or flammable solvents in sealed vessels without proper precautions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

(1-Methyl-2-oxoindolin-6-yl)boronic acid is a valuable building block for the synthesis of a diverse range of functionalized oxindole derivatives. The application of microwave-assisted Suzuki-Miyaura coupling provides a rapid, efficient, and scalable method for the construction of these molecules. The protocols and guidelines presented in this application note are intended to empower researchers to leverage this powerful technology in their drug discovery and development endeavors. By understanding the principles of microwave chemistry and adhering to best practices in experimental design and safety, scientists can significantly accelerate their research and unlock new possibilities in medicinal chemistry.

References

-

Microwave-Mediated Synthesis of an Arylboronate Library. ACS Combinatorial Science. [Link]

-

EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. [Link]

-

Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

-

Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids. Organic & Biomolecular Chemistry. [Link]

-

Microwave-assisted Efficient Copper-Promoted N-arylation of Amines With Arylboronic Acids. National Library of Medicine. [Link]

-

(PDF) Microwave-assisted CC cross-coupling reactions of aryl and heteroaryl halides in water. ResearchGate. [Link]

-

Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

-

Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]

-

A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. ACS Publications. [Link]

-

Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. National Institutes of Health. [Link]

-

Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. National Institutes of Health. [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

-

6-Bromo-1-methylindolin-2-one. Lead Sciences. [Link]

-

Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. ResearchGate. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

- Process for the manufacture of an indolinone derivative.

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Bromo-1-methylindolin-2-one - Lead Sciences [lead-sciences.com]

- 3. 6-Bromo-1-methylindolin-2-one | 897957-06-1 [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability of 2-oxoindolin-6-yl boronic acid in aqueous base

Technical Support Center: Stability of Arylboronic Acids

Guide Focus: Stability of 2-oxoindolin-6-yl Boronic Acid in Aqueous Base

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with arylboronic acids, specifically focusing on the stability challenges of molecules like 2-oxoindolin-6-yl boronic acid in aqueous basic environments. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am preparing for a Suzuki-Miyaura coupling and need to dissolve my 2-oxoindolin-6-yl boronic acid in an aqueous base. What are the primary degradation pathways I should be concerned about?

A1: When an arylboronic acid like 2-oxoindolin-6-yl boronic acid is exposed to aqueous basic conditions, two primary degradation pathways can compromise its integrity: Protodeboronation and Oxidation .

-

Protodeboronation: This is a common decomposition pathway for arylboronic acids where the carbon-boron (C-B) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond, effectively converting your starting material into 2-oxoindoline.[1] This process is often accelerated at high pH because the base promotes the formation of the more reactive arylboronate anion (Ar-B(OH)₃⁻).[1][2][3] This anion, while crucial for the transmetalation step in cross-coupling, is also more susceptible to cleavage by a proton source (like water). Electron-deficient arylboronic acids can be particularly prone to this decomposition pathway.[2][4][5]

-

Oxidation: The C-B bond can also be cleaved by oxidative processes, converting the arylboronic acid into the corresponding phenol (6-hydroxy-2-oxoindoline).[6][7] This can be initiated by dissolved oxygen in your solvent or by other oxidizing agents present in the reaction mixture. Like protodeboronation, this is a significant concern as it irreversibly consumes your starting material.[7][8][9]

Caption: Key degradation pathways for arylboronic acids in aqueous base.

Q2: My cross-coupling reaction yield is low and I see a significant amount of the corresponding arene (Ar-H) byproduct. Is this related to the stability of the boronic acid?

A2: Yes, this is a classic symptom of protodeboronation. The basic conditions required for many cross-coupling reactions, such as the Suzuki-Miyaura coupling, create a double-edged sword.[1] While the base is necessary to activate the boronic acid to form the boronate species for transmetalation with the palladium catalyst, these same conditions also accelerate the undesired protodeboronation side reaction.[1][2] If the rate of protodeboronation is competitive with the rate of transmetalation, a significant portion of your boronic acid will be converted to the simple arene byproduct (2-oxoindoline in your case), leading to lower yields of your desired coupled product.

Factors that can exacerbate this issue include:

-

High Temperatures: Can increase the rate of decomposition.

-

Prolonged Reaction Times: More time for the side reaction to occur.

-

Highly Electron-Deficient Aryl Systems: These are often more susceptible to nucleophilic attack leading to C-B bond cleavage.[2][5]

Q3: What analytical methods are recommended for monitoring the stability of my 2-oxoindolin-6-yl boronic acid in solution?

A3: A stability-indicating analytical method is crucial for accurately assessing degradation. The most common and effective techniques are:

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability studies.[10] A reversed-phase HPLC method with UV detection can separate and quantify the parent boronic acid from its potential degradants (the protodeboronated arene and the oxidized phenol). It is essential to develop a "stability-indicating" method that provides baseline resolution for all relevant compounds.[10]

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This method offers higher resolution, greater sensitivity, and shorter run times compared to traditional HPLC.[10][11] The mass spectrometer is invaluable for confirming the identity of degradation products by providing mass-to-charge ratio information.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹¹B NMR are powerful tools. ¹H NMR can be used to monitor the disappearance of signals from the starting material and the appearance of signals from the degradants.[12] ¹¹B NMR is particularly useful for observing changes in the boron atom's chemical environment, providing direct evidence of C-B bond cleavage or changes in coordination.[10]

A common pitfall during analysis, particularly with HPLC, is on-column degradation . The stationary phase of the HPLC column can sometimes promote hydrolysis of the boronic acid.[10][13] To mitigate this, it is recommended to use columns with low silanol activity, prepare samples fresh in a non-aqueous solvent like acetonitrile, and analyze them immediately.[12][13]

Troubleshooting Guide: Stability Issues

This table summarizes common issues, their probable causes, and recommended actions to take during your experiments.

| Issue Observed | Potential Cause | Recommended Action |

| Low yield in cross-coupling; major byproduct is Ar-H. | Protodeboronation. The boronic acid is degrading faster than it is coupling. | Consider using a milder base, lower reaction temperature, or a boronic ester (e.g., pinacol ester) which can have greater stability and release the boronic acid slowly under the reaction conditions.[1][14][15] |

| Appearance of an unexpected polar peak in HPLC analysis. | Oxidation. The boronic acid may be oxidizing to the corresponding phenol (Ar-OH). | Degas solvents thoroughly with nitrogen or argon before use. Run the reaction under an inert atmosphere to minimize exposure to oxygen. |

| Inconsistent analytical results; peak area of boronic acid decreases over time in the autosampler. | In-situ degradation. The analyte is degrading in the sample vial prior to injection. | Prepare samples fresh and analyze immediately. Use a cooled autosampler if available. Ensure the sample diluent is compatible and non-degrading (e.g., pure acetonitrile).[10] |

| Broad or tailing peaks for the boronic acid in HPLC. | On-column issues. Possible interaction with the stationary phase or on-column degradation. | Use an HPLC column with low residual silanol activity.[13] Avoid acidic modifiers in the mobile phase if they are found to accelerate degradation for your specific compound. |

Experimental Protocol: Assessing Aqueous Base Stability via RP-HPLC

This protocol provides a robust framework for quantifying the stability of 2-oxoindolin-6-yl boronic acid over time.

Workflow Diagram

Sources

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

Validation & Comparative

A Comparative Guide to HPLC and qNMR for Purity Determination of 1-Methyl-Oxindole-6-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of intermediates is a cornerstone of quality, safety, and efficacy. 1-Methyl-oxindole-6-boronic acid, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety. This guide offers an in-depth comparison of two powerful analytical techniques for assessing the purity of 1-methyl-oxindole-6-boronic acid: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). As a Senior Application Scientist, my aim is to provide not just procedural steps, but a comprehensive understanding of the principles, advantages, and limitations of each method, supported by experimental data and protocols.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Different methods have distinct selectivities and sensitivities towards various impurities. Therefore, employing orthogonal methods—techniques that rely on different physicochemical principles—provides a more complete and reliable purity profile. In this guide, we will explore the synergy between a separation-based method (HPLC) and a spectroscopic, primary quantification method (qNMR).

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling

HPLC is a ubiquitous technique in pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture. A well-developed and validated stability-indicating HPLC method is essential for routine quality control and for monitoring the stability of 1-methyl-oxindole-6-boronic acid.

The Challenge of Boronic Acid Analysis by HPLC

Boronic acids, including our target molecule, present a unique challenge for reversed-phase HPLC analysis due to their propensity for dehydration to form cyclic anhydrides (boroxines) and potential on-column degradation.[1][2] This necessitates careful method development to ensure accurate and reproducible results.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its potential degradation products and process-related impurities. To achieve this for 1-methyl-oxindole-6-boronic acid, a forced degradation study is a critical first step.

Objective: To identify potential degradation pathways and to generate degradation products to ensure they are resolved from the main analyte peak in the HPLC method.

Procedure:

-

Acid Hydrolysis: Dissolve 10 mg of 1-methyl-oxindole-6-boronic acid in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve 10 mg of 1-methyl-oxindole-6-boronic acid in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Dissolve 10 mg of 1-methyl-oxindole-6-boronic acid in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose 10 mg of solid 1-methyl-oxindole-6-boronic acid to 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of 1-methyl-oxindole-6-boronic acid (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

Analysis: Analyze all stressed samples by the developed HPLC method to assess for degradation and to ensure peak purity of the main component.

Optimized HPLC Method for 1-Methyl-Oxindole-6-Boronic Acid

Based on the principles of boronic acid analysis and the need for a stability-indicating method, the following HPLC conditions are proposed:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

Rationale for Method Parameters:

-

C18 Column: Provides good retention for the aromatic oxindole core.

-

Formic Acid in Mobile Phase: Helps to suppress the ionization of the boronic acid, leading to better peak shape and minimizing interactions with residual silanols on the column.

-

Gradient Elution: Necessary to elute a range of potential impurities with varying polarities.

-

UV Detection at 254 nm: The oxindole chromophore exhibits strong absorbance at this wavelength.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Purity

qNMR has emerged as a powerful, non-destructive technique for the absolute quantification of a substance without the need for a reference standard of the analyte itself. The principle of qNMR is based on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. By co-dissolving a known amount of the sample with a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy and precision.

Advantages of qNMR for Purity Assessment

-

Primary Method: Provides a direct measurement of purity without reliance on a specific reference standard for the analyte.

-

Orthogonal to HPLC: Offers a fundamentally different analytical principle, providing a robust cross-validation of purity results.

-

Structure-Specific: Can simultaneously provide structural information and quantification, aiding in impurity identification.

-

Less Susceptible to Response Factor Variations: Unlike HPLC where different impurities may have different UV responses, qNMR response is directly proportional to the number of protons, leading to a more accurate molar-based purity assessment.

Experimental Protocol: Purity Determination by ¹H-qNMR

Objective: To determine the absolute purity of 1-methyl-oxindole-6-boronic acid using an internal standard.

Materials:

-

1-Methyl-oxindole-6-boronic acid sample

-

Maleic acid (certified internal standard, purity ≥ 99.5%)

-

DMSO-d₆ (deuterated solvent)

-

High-precision analytical balance

-

NMR spectrometer (≥ 400 MHz)

Procedure:

-

Accurately weigh approximately 10 mg of 1-methyl-oxindole-6-boronic acid into a clean vial.

-

Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

-

Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

Data Analysis:

-

Integrate a well-resolved, non-overlapping signal of 1-methyl-oxindole-6-boronic acid (e.g., the N-methyl protons).

-

Integrate the well-resolved singlet of the two olefinic protons of maleic acid.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = Mass

-

P = Purity of the standard

-

Comparison of HPLC and qNMR for Purity Analysis

| Feature | HPLC | qNMR |

| Principle | Separation based on partitioning between mobile and stationary phases. | Direct measurement based on the proportionality of NMR signal area to the number of nuclei. |

| Reference Standard | Requires a reference standard of the analyte for accurate quantification. | Uses a certified internal standard of a different compound. |

| Quantification | Relative (Area % without response factors) or absolute (with reference standard). | Absolute purity determination. |

| Sensitivity | High (typically µg/mL to ng/mL). | Lower than HPLC (typically mg/mL). |

| Throughput | Relatively high, with typical run times of 15-30 minutes. | Lower, due to longer acquisition times for accurate quantification. |

| Impurity Information | Provides retention time and UV spectrum of impurities. | Can provide structural information about impurities. |

| Destructive | Yes, the sample is consumed. | No, the sample can be recovered. |

Illustrative Data and Interpretation

Figure 1: Representative HPLC Chromatogram of 1-Methyl-Oxindole-6-Boronic Acid (Purity ~98%)

A simulated HPLC chromatogram would show a major peak for 1-methyl-oxindole-6-boronic acid at a specific retention time, with smaller peaks representing impurities. The area percentage of the main peak would be reported as the purity.

Figure 2: Representative ¹H-qNMR Spectrum of 1-Methyl-Oxindole-6-Boronic Acid with Maleic Acid Internal Standard

A simulated ¹H-qNMR spectrum would display distinct signals for both the analyte and the internal standard. The integration of these signals allows for the calculation of the absolute purity. For instance, if the qNMR analysis yields a purity of 98.2%, this provides a strong, independent confirmation of the HPLC result.

Workflow Diagrams

Caption: Workflow for HPLC purity analysis of 1-methyl-oxindole-6-boronic acid.

Caption: Workflow for qNMR purity analysis of 1-methyl-oxindole-6-boronic acid.

Conclusion: A Dual-Pronged Approach to Purity Assurance

For a comprehensive and robust assessment of the purity of 1-methyl-oxindole-6-boronic acid, a dual-pronged approach utilizing both HPLC and qNMR is highly recommended. HPLC serves as an excellent tool for routine quality control, providing high sensitivity for impurity detection and profiling. qNMR, as a primary method, offers an accurate and independent determination of absolute purity, which is invaluable for the qualification of reference standards and for providing orthogonal validation of the HPLC results. By integrating these two powerful techniques, researchers and drug development professionals can ensure the highest quality of this critical synthetic intermediate, thereby contributing to the development of safe and effective medicines.

References

-

Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. SSRN. Available at: [Link]

-

Supporting Information for "Palladium-Catalyzed Aerobic Oxidative C-H Arylation of Indoles with Boronic Acids". Wiley-VCH. Available at: [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Beilstein-Institut. Available at: [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

-

Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

-

Boronic acid mono- and diesters of the aldopentoses. ScienceDirect. Available at: [Link]

Sources

Boronic Acids vs. Trifluoroborates in Oxindole Functionalization: A Technical Comparison

Topic: Advantages of using boronic acids over trifluoroborates for oxindoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the structural diversification of oxindoles—a privileged scaffold in kinase inhibitors (e.g., Sunitinib, Nintedanib)—the choice of boron source is often dictated by stability versus reactivity.[1] While potassium organotrifluoroborates (R-BF

This guide delineates the specific chemical environments where boronic acids provide superior turnover, atom economy, and compatibility with catalytic cycles that are otherwise inhibited by the slow-release kinetics or fluoride byproducts of trifluoroborates.

Mechanistic Advantages: The "Direct Transmetallation" Factor[1]

The primary advantage of boronic acids in oxindole chemistry lies in the catalytic mechanism.[1] Trifluoroborates are prodrugs of reactivity ; they must undergo hydrolysis to form boronic acids in situ before transmetallation can occur.[1] In challenging oxindole transformations, this hydrolysis step often becomes the rate-limiting bottleneck.[1]

Case Study: Ruthenium-Catalyzed C-H Arylation

Direct C–H arylation of the oxindole/indole core avoids pre-functionalization (e.g., halogenation).[1] Research into Ru-catalyzed C2–H arylation has demonstrated a stark divergence in reagent performance.[1]

-

Boronic Acids: Actively participate in the catalytic cycle, coordinating with the Ruthenium center to facilitate C-H activation.[1]

-

Trifluoroborates: Often fail to react under oxidative cationic Ru(II) conditions.[1] The requirement for hydrolysis (releasing F

) can poison sensitive cationic catalysts or fail to generate the active species fast enough to compete with catalyst decomposition.[1]

Comparative Workflow: Ru-Catalyzed Arylation

The following diagram illustrates the kinetic advantage of boronic acids in a typical C-H activation cycle where BF

Figure 1: Kinetic pathway comparison. Boronic acids enter the catalytic cycle directly, whereas trifluoroborates require a pre-activation step that is often incompatible with oxidative C-H activation conditions.

Solubility and Solvent Compatibility Profiles

Oxindoles are frequently lipophilic, requiring organic solvents (DCM, Toluene, Dioxane) for optimal solubility.[1] This creates a phase-compatibility issue for trifluoroborates.[1]

-

The Trifluoroborate Limitation: Being salts, R-BF

K reagents generally require protic, polar solvent systems (MeOH/H -

The Boronic Acid Advantage: R-B(OH)

species are soluble in a wide range of organic solvents, allowing for homogeneous phase reactions in non-polar media.[1] This is critical for:-

Enantioselective Desymmetrization: Many chiral ligands (e.g., BINAP, phosphoramidites) used to create quaternary centers at the oxindole C3 position function best in non-polar solvents (Toluene/THF) where trifluoroborates are insoluble.[1]

-

Table 1: Physicochemical Comparison for Oxindole Synthesis[1]

| Feature | Boronic Acids (R-B(OH) | Potassium Trifluoroborates (R-BF | Impact on Oxindole Chemistry |

| Solubility | DCM, THF, Toluene, Dioxane | MeOH, H | Boronic acids allow use of non-polar solvents essential for chiral induction.[1] |

| Atom Economy | Higher (Waste: H | Lower (Waste: K | Boronic acids generate less mass waste per mole of product.[1] |

| Lewis Acidity | Active Lewis Acid | Latent (Must hydrolyze) | Boronic acids can pre-coordinate to basic oxindole motifs (C3-OH) to direct reaction.[1] |

| Byproducts | Boric Acid (Water soluble) | Fluoride salts (Etch glass/poison cat.)[1] | Fluoride release can inhibit sensitive Lewis Acid catalysts (e.g., Sc(OTf) |

Atom Economy and Green Chemistry Metrics[2][3]

In large-scale drug development (e.g., scaling a kinase inhibitor candidate), the mass intensity of the reagent matters.[1] Trifluoroborates carry "dead weight" in the form of the potassium cation and three fluorine atoms, which are ejected as waste.[1]

Calculation of Atom Economy (AE) Difference:

-

Scenario: Phenylation of an Oxindole (

)[1] -

Phenylboronic Acid (

): Active transfer group is Ph ( -

Potassium Phenyltrifluoroborate (

): Active transfer group is Ph (

Experimental Protocol: Rhodium-Catalyzed C3-Arylation[1]

This protocol highlights a reaction where boronic acids are preferred due to the mechanism involving a hydroxo-rhodium intermediate [Rh-OH], which undergoes transmetallation directly with R-B(OH)

Objective: Synthesis of 3-aryl-3-hydroxyoxindole via addition of arylboronic acid to isatin (oxindole precursor).

Reagents:

-

Isatin derivative (1.0 equiv)[1]

-

Arylboronic acid (1.5 equiv) — Note: Use of BF

K here requires addition of excess base and water, lowering yield.[1] -

[Rh(cod)OH]

(1.5 mol%)[1] -

Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

-

Catalyst Pre-loading: In a glovebox or under Argon, charge a reaction vial with [Rh(cod)OH]

(1.5 mol%) and the Arylboronic acid (1.5 equiv).[1] -

Substrate Addition: Add the Isatin derivative (1.0 equiv).[1]

-

Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to isatin). Crucial: Boronic acids dissolve fully; trifluoroborates would remain as a suspension.[1]

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC/LCMS.[1]

-

Workup: Dilute with EtOAc, wash with NaHCO

(aq) to remove excess boric acid, dry over MgSO -

Purification: Flash column chromatography (Hexane/EtOAc).

Decision Matrix: When to Choose Boronic Acids

Use the following logic flow to determine if Boronic Acids are the correct choice for your specific oxindole campaign.

Figure 2: Decision matrix for selecting boron reagents.[1] Boronic acids are favored for lipophilic substrates, C-H activation mechanisms, and high atom economy requirements.

References

-

Direct C-H Arylation Mechanisms

-

Ruthenium Catalysis Specifics

-

Simon, C., et al. (2012).[1] "Ru-Catalysed C–H Arylation of Indoles and Pyrroles with Boronic Acids: Scope and Mechanistic Studies." Chemistry - A European Journal.[1][2]

-

Key Finding: Explicitly notes that potassium trifluoroborates were "not effective" under the oxidative conditions required for this transformation.[1]

-

-

Atom Economy & Green Chemistry

-

Rhodium-Catalyzed Addition

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.